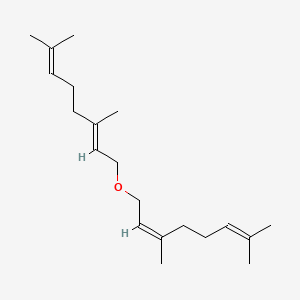

Geranyl neryl ether

CAS No.: 72928-53-1

Cat. No.: VC19354221

Molecular Formula: C20H34O

Molecular Weight: 290.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72928-53-1 |

|---|---|

| Molecular Formula | C20H34O |

| Molecular Weight | 290.5 g/mol |

| IUPAC Name | (2Z)-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,7-dimethylocta-2,6-diene |

| Standard InChI | InChI=1S/C20H34O/c1-17(2)9-7-11-19(5)13-15-21-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3/b19-13-,20-14+ |

| Standard InChI Key | XWRJRXQNOHXIOX-LRVMPXQBSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/COC/C=C(/C)\CCC=C(C)C)/C)C |

| Canonical SMILES | CC(=CCCC(=CCOCC=C(C)CCC=C(C)C)C)C |

Introduction

Structural Characteristics of Geranyl and Neryl Ethers

Geranyl and neryl ethers differ in the configuration of their C2–C3 double bonds. The geranyl group adopts the trans (E) configuration, whereas the neryl group exhibits the cis (Z) configuration. This stereochemical distinction profoundly influences their physical properties and biological interactions.

Neryl Methyl Ether

Neryl methyl ether (CAS 2565-83-5), a representative neryl ether, has the molecular formula and a molecular weight of 168.276 g/mol . Its structure is defined as (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene, featuring a cis-configured double bond at C2–C3 (Figure 1A) . Key physicochemical properties include:

Geranyl Ethyl Ether

Geranyl ethyl ether (CAS 40267-72-9), alternatively termed neryl ethyl ether, is an ethyl-substituted analog with the formula and a molecular weight of 182.3025 g/mol . Its IUPAC name is 1-ethoxy-3,7-dimethylocta-2,6-diene, and it exists predominantly in the trans configuration (Figure 1B) .

Synthesis and Stereochemical Control

The synthesis of geranyl and neryl ethers requires precise stereochemical control to avoid undesired isomerization. A key strategy involves epoxide intermediates to preserve olefin geometry during functionalization.

Epoxide-Mediated Synthesis

In studies of geranyl and neryl triazole bisphosphonates, epoxidation of geraniol or nerol precursors enabled the stereospecific regeneration of olefins after azide-alkyne cycloaddition . For example, treatment of geranyl epoxide with NaI and trifluoroacetic anhydride (TFAA) yielded the E-olefin 10, while hydrogenation of neryl-derived intermediates produced the Z-olefin 19 with high fidelity . These methods highlight the critical role of protecting groups in maintaining stereochemical integrity.

Biosynthetic Pathways

Neryl diphosphate (NPP), the cis-isomer of geranyl diphosphate (GPP), is synthesized in tomato glandular trichomes by neryl diphosphate synthase 1 (NDPS1) . This enzyme catalyzes the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form NPP, bypassing the need for GPP isomerization . Such pathways underscore the biological relevance of neryl derivatives in natural product biosynthesis.

Biological Activities and Enzyme Inhibition

The stereochemistry of geranyl and neryl ethers significantly impacts their interactions with enzymatic targets, particularly in isoprenoid biosynthesis pathways.

Selectivity Across Prenyltransferases

While geranyl derivatives weakly inhibit farnesyltransferase (FTase), neryl analogs exhibit broad-spectrum activity against geranylgeranyltransferase I (GGTase-I) and Rab geranylgeranyltransferase (GGTase-II) . This selectivity aligns with structural modeling showing that the Z-olefin in 19 mimics the 2E,6Z-farnesylbisphosphonate conformation, a known GGDPS inhibitor .

Physicochemical Properties and Stability

The cis and trans configurations of geranyl and neryl ethers confer distinct stability profiles.

Thermal Stability

Neryl methyl ether’s lower boiling point () compared to geranyl analogs reflects reduced van der Waals interactions due to its bent cis geometry . This property impacts its volatility and suitability for high-temperature applications.

Solubility and Lipophilicity

Applications in Fragrance and Pharmaceutical Industries

Geranyl and neryl ethers are valued for their floral, citrus-like aromas, making them popular in perfumery. Additionally, their enzyme-inhibitory properties position them as candidates for anticancer and antimicrobial therapies.

Fragrance Profiles

Neryl methyl ether contributes fresh, green notes to cosmetic formulations, while geranyl ethyl ether adds rosy undertones . Their stability under acidic conditions makes them ideal for prolonged scent retention.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume